molecular formula C40H57N5O2 B10826828 Epr5gnz7KS CAS No. 690999-15-6

Epr5gnz7KS

Cat. No.: B10826828
CAS No.: 690999-15-6
M. Wt: 639.9 g/mol
InChI Key: FJADIVYKWUDMEW-PSXMRANNSA-N
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Description

THRX-326151, also known as TD-6301, is a small molecule developed by Theravance Biopharma Inc. It is classified as a CHRM2 antagonist, which means it inhibits the activity of the muscarinic acetylcholine receptor M2 (CHRM2). This compound was primarily investigated for its potential use in treating overactive bladder syndrome .

Preparation Methods

Chemical Reactions Analysis

THRX-326151 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

THRX-326151 has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of THRX-326151 involves its binding to the muscarinic acetylcholine receptor M2 (CHRM2). By antagonizing this receptor, the compound inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways that are typically activated by acetylcholine binding. This inhibition can result in various physiological effects, such as reduced bladder contractions in the case of overactive bladder syndrome .

Comparison with Similar Compounds

THRX-326151 can be compared with other CHRM2 antagonists, such as:

The uniqueness of THRX-326151 lies in its specific chemical structure, which may offer distinct pharmacological properties and therapeutic potential compared to other CHRM2 antagonists .

Properties

CAS No.

690999-15-6

Molecular Formula

C40H57N5O2

Molecular Weight

639.9 g/mol

IUPAC Name

2-[(3S)-1-[7-[[1-[(4-methoxypyridin-3-yl)methyl]piperidin-4-yl]-propan-2-ylamino]heptyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C40H57N5O2/c1-32(2)45(37-21-27-44(28-22-37)30-33-29-42-23-19-38(33)47-3)25-14-6-4-5-13-24-43-26-20-36(31-43)40(39(41)46,34-15-9-7-10-16-34)35-17-11-8-12-18-35/h7-12,15-19,23,29,32,36-37H,4-6,13-14,20-22,24-28,30-31H2,1-3H3,(H2,41,46)/t36-/m1/s1

InChI Key

FJADIVYKWUDMEW-PSXMRANNSA-N

Isomeric SMILES

CC(C)N(CCCCCCCN1CC[C@H](C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C4CCN(CC4)CC5=C(C=CN=C5)OC

Canonical SMILES

CC(C)N(CCCCCCCN1CCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C4CCN(CC4)CC5=C(C=CN=C5)OC

Origin of Product

United States

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